Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Technical Guide
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details a well-established two-step synthetic route, including experimental protocols, and presents key quantitative data in a structured format.
Synthetic Pathway Overview
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is typically achieved through a two-step process. The first step involves the formation of the 1,2,3-thiadiazole ring system via the Hurd-Mori reaction to yield an ester intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.[1]
Caption: Overall synthetic workflow for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
This initial step involves the formation of the 1,2,3-thiadiazole ring through the Hurd-Mori cyclization of ethyl acetoacetate semicarbazone using thionyl chloride.[1]
Materials:
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Ethyl acetoacetate
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Semicarbazide hydrochloride
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Sodium acetate
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Ethanol
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Thionyl chloride
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Dichloromethane or Dioxane
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Formation of Semicarbazone: Dissolve semicarbazide hydrochloride and sodium acetate in water and add ethanol. To this solution, add ethyl acetoacetate and stir at room temperature. The product, ethyl acetoacetate semicarbazone, will precipitate and can be collected by filtration.
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Hurd-Mori Cyclization: Suspend the dried semicarbazone in a suitable solvent such as dichloromethane or dioxane. Cool the mixture in an ice bath and slowly add thionyl chloride. After the addition, allow the reaction to warm to room temperature and then heat to reflux.
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Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice-water and extracted with dichloromethane or ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]
Step 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[1]
Materials:
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Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Methanol or Ethanol
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Sodium hydroxide or Lithium hydroxide (aqueous solution)
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Hydrochloric acid
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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Hydrolysis: Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Acidification and Extraction: Once the starting material is consumed, cool the mixture to room temperature and remove the alcohol using a rotary evaporator. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid, which causes the carboxylic acid to precipitate. The product is then extracted with ethyl acetate.
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Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[1]
Quantitative Data
The following tables summarize the key physical and analytical data for the intermediate and final products.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | - |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | C₄H₄N₂O₂S | 144.15 | 169-173 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | No specific data found in the provided search results. | No specific data found in the provided search results. | No specific data found in the provided search results. |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | A patent provides the following data for a similar thiazole compound: (CDCl₃): δ 2.644 (s, 3H, CH₃), 13.33 (s, 1H, COOH), 9.13 (s, 1H, CH)[2] | No specific data found in the provided search results. | No specific data found in the provided search results. |
Note: Specific spectroscopic data for the exact title compound and its ethyl ester intermediate were not available in the provided search results. The data for a similar thiazole analogue is included for reference.
Logical Relationships in Synthesis
The synthesis follows a logical progression from readily available starting materials to the final product through two distinct chemical transformations.
Caption: Logical flow of the two-step synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
